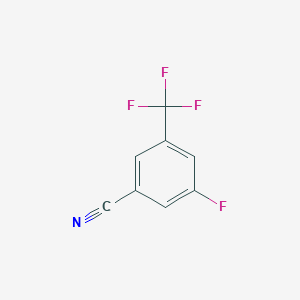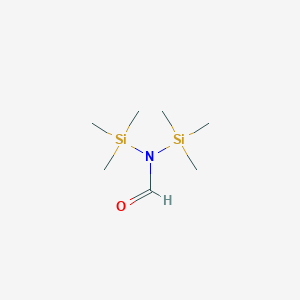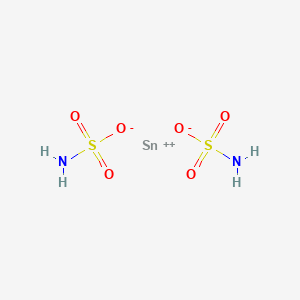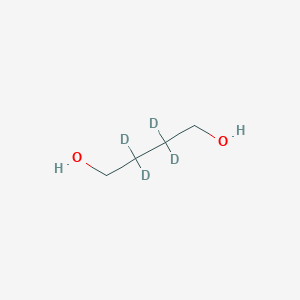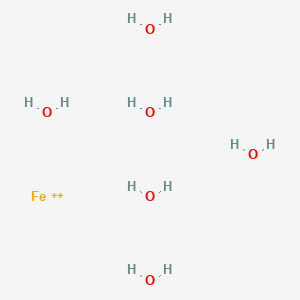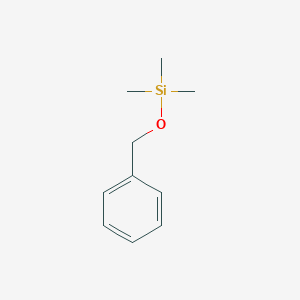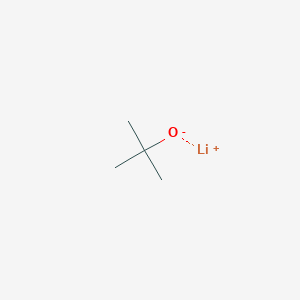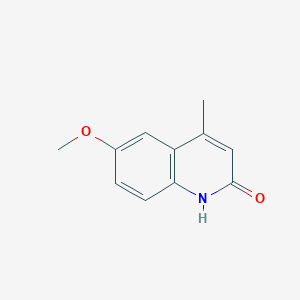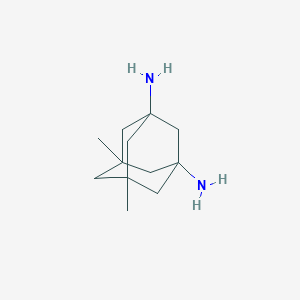
1,7-Diamino-3,5-dimethyladamantane
Übersicht
Beschreibung
1,7-Diamino-3,5-dimethyladamantane is a chemical compound with the molecular formula C12H22N2 . It contains a total of 38 bonds, including 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) .
Synthesis Analysis
A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane has been described, with a yield of 87% . The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines resulted in a series of symmetrical 1,3-disubstituted ureas with yields between 63% and 99% .Molecular Structure Analysis
The molecular structure of 1,7-Diamino-3,5-dimethyladamantane includes 38 bonds in total, with 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) . The molecule contains 36 atoms in total, including 22 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .Chemical Reactions Analysis
The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines resulted in a series of symmetrical 1,3-disubstituted ureas . The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .Wissenschaftliche Forschungsanwendungen
Human Soluble Epoxide Hydrolase Inhibitors
1,7-Diamino-3,5-dimethyladamantane: shows promise as an inhibitor of human soluble epoxide hydrolase (sEH) . sEH is a potential target for the treatment of hypertensive, inflammatory, and pain conditions . The inhibition of sEH can protect against oxidative stress responsible for blood–brain barrier dysfunction, which is crucial in managing diseases like type 2 diabetes .
Anticancer Activity
The compound has been utilized in the synthesis of ureas that exhibit anticancer activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines . This application is significant in the development of new chemotherapeutic agents.
Alzheimer’s Disease Treatment
As part of 1,3-disubstituted ureas, 1,7-Diamino-3,5-dimethyladamantane derivatives act as cholinesterase inhibitors, which are important for the treatment of Alzheimer’s disease . These compounds help in managing the symptoms by improving the levels of neurotransmitters in the brain.
Antiprotozoal and Anthelmintic Agent
The adamantane structure is also found in drugs like Suramin, which is used as an antiprotozoal and anthelmintic agent . The ability to incorporate into such drugs makes it a valuable compound in the treatment of parasitic infections.
Antiarrhythmic Drug Composition
Talinolol, an antiarrhythmic drug, includes structures derived from adamantane compounds . The modification of such drugs with 1,7-Diamino-3,5-dimethyladamantane could potentially enhance their efficacy or pharmacokinetic properties.
Tyrosyl-DNA Phosphodiesterase 1 Inhibitors
Adamantyl-containing 1,3-disubstituted ureas, which can be synthesized from 1,7-Diamino-3,5-dimethyladamantane , are used as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) . TDP1 is an additional biotarget for anticancer therapy, providing a pathway for developing novel cancer treatments.
Glypoglycemic Agents
The compound is involved in the composition of Gliclazide, a glypoglycemic agent with inhibitory activity against the SARS-CoV-2 envelope protein . This highlights its potential role in the management of diabetes and possibly in treatments related to COVID-19.
Diuretic Applications
Torasemide, a diuretic, contains structures that can be derived from adamantane-based compounds . The exploration of 1,7-Diamino-3,5-dimethyladamantane in this context could lead to the development of new diuretic medications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,7-dimethyladamantane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINWPLSLFZOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diamino-3,5-dimethyladamantane | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

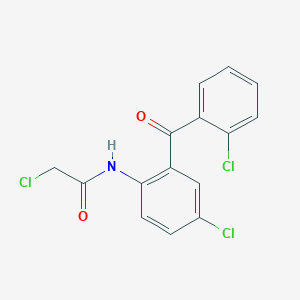
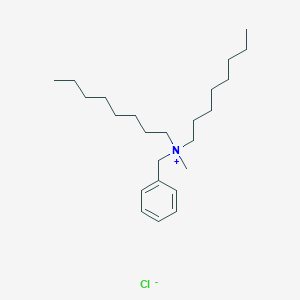
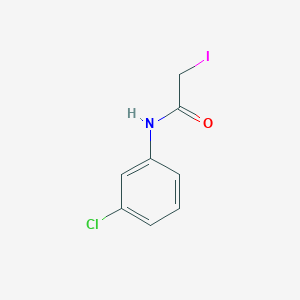
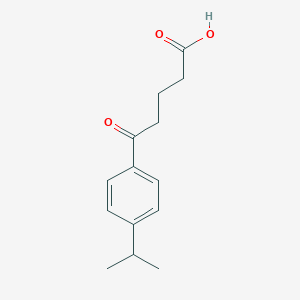
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)
